molecular formula C16H25ClN2O2S B4748595 N-[3-(azepan-1-yl)propyl]-1-(2-chlorophenyl)methanesulfonamide

N-[3-(azepan-1-yl)propyl]-1-(2-chlorophenyl)methanesulfonamide

Cat. No.: B4748595
M. Wt: 344.9 g/mol
InChI Key: SLBZWZCBGBCIJI-UHFFFAOYSA-N
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Description

N-[3-(azepan-1-yl)propyl]-1-(2-chlorophenyl)methanesulfonamide is a chemical compound with a complex structure that includes an azepane ring, a propyl chain, and a chlorophenyl group

Properties

IUPAC Name

N-[3-(azepan-1-yl)propyl]-1-(2-chlorophenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25ClN2O2S/c17-16-9-4-3-8-15(16)14-22(20,21)18-10-7-13-19-11-5-1-2-6-12-19/h3-4,8-9,18H,1-2,5-7,10-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLBZWZCBGBCIJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CCCNS(=O)(=O)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(azepan-1-yl)propyl]-1-(2-chlorophenyl)methanesulfonamide typically involves the reaction of 2-chlorobenzene sulfonyl chloride with 3-(azepan-1-yl)propylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[3-(azepan-1-yl)propyl]-1-(2-chlorophenyl)methanesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of methoxy derivatives.

Scientific Research Applications

N-[3-(azepan-1-yl)propyl]-1-(2-chlorophenyl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[3-(azepan-1-yl)propyl]-1-(2-chlorophenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(azepan-1-yl)propyl]-1-(2-methylphenyl)methanesulfonamide
  • N-[3-(azepan-1-yl)propyl]-1-(2-fluorophenyl)methanesulfonamide

Uniqueness

N-[3-(azepan-1-yl)propyl]-1-(2-chlorophenyl)methanesulfonamide is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This makes it particularly valuable in research and industrial applications where specific reactivity and interactions are desired.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(azepan-1-yl)propyl]-1-(2-chlorophenyl)methanesulfonamide
Reactant of Route 2
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N-[3-(azepan-1-yl)propyl]-1-(2-chlorophenyl)methanesulfonamide

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